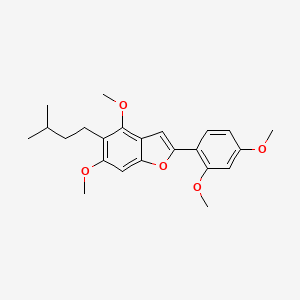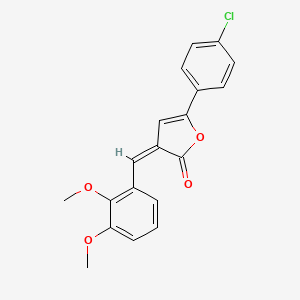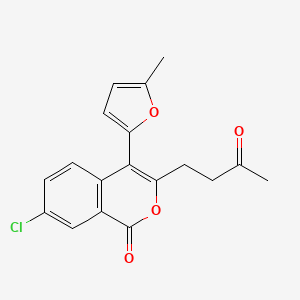
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one is a synthetic organic compound that belongs to the class of isochromen-1-ones This compound is characterized by the presence of a chloro group, a furan ring, and an oxobutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isochromen-1-one Core: The isochromen-1-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and an appropriate acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts acylation reaction using a furan derivative and a Lewis acid catalyst.
Addition of the Oxobutyl Side Chain: The oxobutyl side chain can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or cyano derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one: Unique due to its specific substitution pattern and functional groups.
Other Isochromen-1-ones: Compounds with different substituents on the isochromen-1-one core.
Furan Derivatives: Compounds with furan rings and various functional groups.
Uniqueness
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one stands out due to its combination of a chloro group, furan ring, and oxobutyl side chain, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
917571-23-4 |
|---|---|
Formule moléculaire |
C18H15ClO4 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
7-chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)isochromen-1-one |
InChI |
InChI=1S/C18H15ClO4/c1-10(20)3-7-16-17(15-8-4-11(2)22-15)13-6-5-12(19)9-14(13)18(21)23-16/h4-6,8-9H,3,7H2,1-2H3 |
Clé InChI |
IIVGSKVGPCLUIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=CC(=C3)Cl)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)
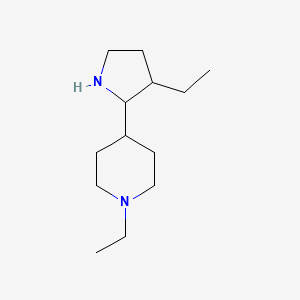
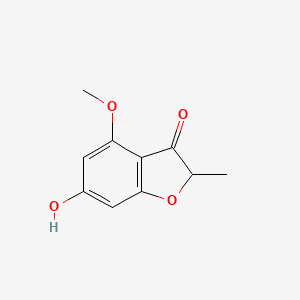
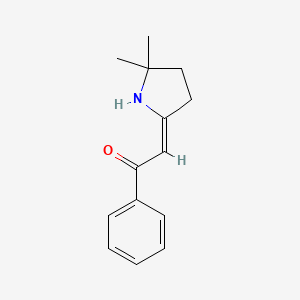

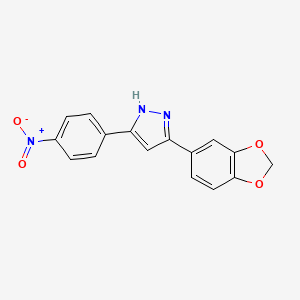
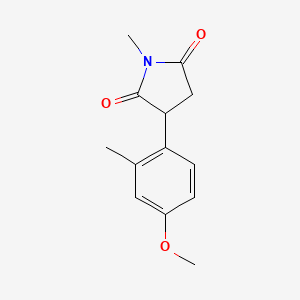
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)

